molecular formula C24H19N5O6 B12622915 N'-[1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]-N'-(phenylacetyl)pyridine-4-carbohydrazide

N'-[1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]-N'-(phenylacetyl)pyridine-4-carbohydrazide

Cat. No.: B12622915
M. Wt: 473.4 g/mol
InChI Key: KZYFQTKUAPOTSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]-N’-(phenylacetyl)pyridine-4-carbohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidine ring, a nitrophenyl group, and a pyridine ring, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]-N’-(phenylacetyl)pyridine-4-carbohydrazide typically involves multi-step organic reactions. One common method includes the condensation of 3-nitrobenzaldehyde with pyrrolidine-2,5-dione under acidic conditions to form the intermediate. This intermediate is then reacted with phenylacetic acid hydrazide and pyridine-4-carboxylic acid hydrazide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]-N’-(phenylacetyl)pyridine-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Electrophilic reagents such as halogens and nitrating agents are used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated pyridine derivatives.

Scientific Research Applications

N’-[1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]-N’-(phenylacetyl)pyridine-4-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]-N’-(phenylacetyl)pyridine-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its potential therapeutic effects. The nitrophenyl group and pyridine ring play significant roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide
  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides

Uniqueness

N’-[1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]-N’-(phenylacetyl)pyridine-4-carbohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H19N5O6

Molecular Weight

473.4 g/mol

IUPAC Name

N'-[1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]-N'-(2-phenylacetyl)pyridine-4-carbohydrazide

InChI

InChI=1S/C24H19N5O6/c30-21-15-20(24(33)27(21)18-7-4-8-19(14-18)29(34)35)28(22(31)13-16-5-2-1-3-6-16)26-23(32)17-9-11-25-12-10-17/h1-12,14,20H,13,15H2,(H,26,32)

InChI Key

KZYFQTKUAPOTSK-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC(=CC=C2)[N+](=O)[O-])N(C(=O)CC3=CC=CC=C3)NC(=O)C4=CC=NC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.